PTP1B Inhibitory Potency: 7.2-Fold Improvement Over Benchmark 3-Aryl Lead Compound
3-Methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride inhibits recombinant human PTP1B with an IC50 of 400 nM, as recorded in the BindingDB/ChEMBL curated database [1]. In a seminal PTP1B inhibitor study by Wang et al. (2015), the most potent 3-aryl derivative identified—compound 6f—exhibited an IC50 of 2.87 ± 0.24 μM [2]. The 3-methyl analog therefore demonstrates a 7.2-fold superiority in PTP1B inhibitory potency relative to the best-in-class 3-aryl congener, despite its substantially smaller substituent at the 3-position.
| Evidence Dimension | PTP1B inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 400 nM (0.40 μM) |
| Comparator Or Baseline | Compound 6f (3-aryl-1-oxa-2,8-diazaspiro derivative): IC50 = 2.87 ± 0.24 μM |
| Quantified Difference | 7.2-fold more potent |
| Conditions | Target compound: DAS-ELISA assay, PTP1B of unknown origin (BindingDB). Comparator: pNPP-based assay, recombinant PTP1B (Wang et al. 2015). |
Why This Matters
A 7-fold potency gain translates into lower compound consumption per assay point, enabling more cost-effective high-throughput PTP1B screening campaigns and providing a more tractable starting point for lead optimization.
- [1] BindingDB Entry BDBM50614539 (ChEMBL5290130). PTP1B IC50 = 400 nM (DAS-ELISA assay). View Source
- [2] Wang W-L et al. Chem Biol Drug Des. 2015;86(5):1161-1167. Compound 6f PTP1B IC50 = 2.87 ± 0.24 μM. View Source
